2,3,4,5,6-pentamethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide
Description
This compound is a sulfonamide derivative featuring a pentamethyl-substituted benzene ring linked to a 2-oxo-1,2,3,4-tetrahydroquinolin-6-yl group. The pentamethyl substitution on the benzene ring enhances steric bulk and lipophilicity, which may influence solubility, binding affinity, and metabolic stability compared to simpler analogs . The sulfonamide moiety (-SO₂NH-) serves as a critical pharmacophore, often associated with biological activity in medicinal chemistry.
Properties
IUPAC Name |
2,3,4,5,6-pentamethyl-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-11-12(2)14(4)20(15(5)13(11)3)26(24,25)22-17-7-8-18-16(10-17)6-9-19(23)21-18/h7-8,10,22H,6,9H2,1-5H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUFBUVNPILKOCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)CC3)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6-pentamethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide typically involves multiple steps. One common approach is the condensation of a quinoline derivative with a benzenesulfonamide precursor under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
2,3,4,5,6-pentamethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as Oxone or iodine.
Reduction: Reduction reactions may involve reagents like hydrogen gas or metal hydrides.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Oxone, iodine
Reduction: Hydrogen gas, metal hydrides
Substitution: Various nucleophiles or electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce reduced quinoline derivatives.
Scientific Research Applications
2,3,4,5,6-pentamethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its sulfonamide group.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,3,4,5,6-pentamethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The quinoline core may interact with enzymes or receptors, while the sulfonamide group can inhibit certain biological pathways. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Substituent Variations on the Benzene Ring
The pentamethyl substitution distinguishes this compound from other derivatives. Key analogs include:
Key Observations :
- The 4-isopropyl analog (344.43 g/mol) balances lipophilicity and bulk, while the 3-chloro derivative (350.82 g/mol) introduces polarity and electronic effects.
Role of the 2-Oxo-Tetrahydroquinolin Moiety
The 2-oxo-1,2,3,4-tetrahydroquinolin group is a common scaffold in bioactive molecules. highlights derivatives of 2-oxoindoline (structurally related to tetrahydroquinolin), where substituents on the oxo-indole ring modulate antioxidant and receptor-binding properties. The 6-position linkage to the sulfonamide in the target compound may optimize spatial orientation for target engagement compared to analogs with substitutions at other positions .
Structural Characterization
Crystallographic tools like SHELX and ORTEP-III () are critical for confirming the 3D structure. The pentamethyl substitution likely induces unique crystal packing compared to analogs, affecting melting points and stability.
Biological Activity
2,3,4,5,6-Pentamethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a compound that has garnered attention due to its potential biological activities. This article reviews its biological activity based on diverse research findings and case studies.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C18H24N2O3S
- Molecular Weight : 356.46 g/mol
The structure includes a sulfonamide group which is known for its diverse biological activities. The presence of the tetrahydroquinoline moiety further enhances its pharmacological potential.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties. The specific biological activities of this compound have been explored through various studies.
Antimicrobial Activity
Sulfonamides are widely recognized for their antimicrobial properties. Studies have shown that derivatives of sulfonamide can inhibit bacterial growth by interfering with folic acid synthesis. Although specific data on this compound's antimicrobial efficacy is limited, related compounds have demonstrated significant activity against various pathogens.
Cardiovascular Effects
Recent studies have investigated the effects of sulfonamide derivatives on cardiovascular parameters. For instance, a study on benzenesulfonamide derivatives indicated that certain compounds reduced perfusion pressure and coronary resistance in isolated rat heart models . This suggests a potential for this compound to influence cardiovascular health.
Case Study 1: Cardiovascular Impact
A study involving various benzenesulfonamide derivatives evaluated their impact on perfusion pressure and coronary resistance using an isolated rat heart model. The results indicated significant changes in cardiovascular parameters when treated with these compounds .
| Compound | Dose (nM) | Effect on Perfusion Pressure | Effect on Coronary Resistance |
|---|---|---|---|
| Control | - | Baseline | Baseline |
| Sulfonamide A | 0.001 | Decreased | Decreased |
| Sulfonamide B | 0.001 | No significant change | No significant change |
| Sulfonamide C | 0.001 | Increased | Increased |
This table summarizes the effects observed in the study and highlights the potential for further investigation into the cardiovascular effects of the target compound.
Case Study 2: Docking Studies
In silico studies using molecular docking techniques have suggested that some sulfonamides can act as calcium channel inhibitors . This mechanism may be relevant for understanding how this compound interacts with cellular targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
